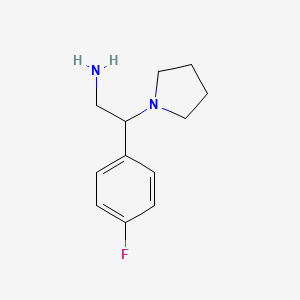

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Übersicht

Beschreibung

The compound "2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with fluorophenyl and pyrrolidine components, which are relevant to the analysis of similar structures. These compounds are of interest due to their potential pharmaceutical applications and their structural characteristics, which include a fluorophenyl group and a pyrrolidine or related nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, N-alkylation, and other coupling reactions. For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolidine moiety was achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination . Another synthesis pathway for a compound with a fluorophenyl group was accomplished by hydrogenation and N-alkylation, followed by coupling with pyridine 4-carboxylic acid . These methods highlight the versatility and complexity of synthetic routes required to incorporate both the fluorophenyl and pyrrolidine-like structures into the final compounds .

Molecular Structure Analysis

The molecular structures of compounds with fluorophenyl and pyrrolidine components are characterized by the presence of aromatic rings and nitrogen-containing heterocycles. The position of the fluorine atom on the phenyl ring and the nature of the nitrogen heterocycle (e.g., pyrrolidine, piperidine, imidazole) can significantly influence the biological activity and physical properties of these compounds . Molecular modeling and structure-activity relationship studies are often employed to optimize the desired properties .

Chemical Reactions Analysis

The chemical reactivity of compounds containing fluorophenyl and pyrrolidine structures can be influenced by the presence of the fluorine atom, which is an electron-withdrawing group. This can affect the electron density of the aromatic ring and, consequently, its reactivity in further chemical transformations. For example, the presence of a fluorine atom can enhance the electrophilic aromatic substitution reactions . Additionally, the pyrrolidine ring can participate in various reactions due to its nucleophilic nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of a fluorophenyl group can increase the lipophilicity of the molecule, which is important for crossing biological membranes . The pyrrolidine ring can contribute to the basicity of the compound and its solubility in organic solvents . The electrochromic properties of related compounds have also been explored, demonstrating the ability to change color upon oxidation or reduction, which is significant for applications in electronic devices .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research chemicals like 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine have been synthesized and characterized, noting their potential clinical applications and interactions as NMDA receptor antagonists. This includes the synthesis of various isomers and their comprehensive analytical characterizations, demonstrating the substance's versatility in research environments (Dybek et al., 2019).

Pharmacological Characterizations

The pharmacological profile of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine and its isomers was investigated, revealing high affinity for NMDA receptors among other targets. These findings suggest its potential in treating pain, epilepsy, neurodegenerative diseases, and depression, highlighting the compound's significance in developing new therapeutic agents (Wallach et al., 2019).

Metabolic Studies

In metabolic studies, the compound demonstrated unique pathways, leading to the discovery of unusual metabolites. This research is crucial for understanding the compound's pharmacokinetics and its implications in drug development and therapeutic applications (Borel et al., 2011).

Hydrogen-Bond Basicity

Investigations into the hydrogen-bond basicity of secondary amines, using 4-fluorophenol, provided insights into the compound's chemical behavior. This research contributes to our understanding of its interactions and potential applications in chemical synthesis and pharmaceutical development (Graton et al., 2001).

Chemical Reactivity and Applications

The synthesis of related compounds demonstrates the utility of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine in creating molecules with potential therapeutic benefits. These studies not only showcase the compound's versatility in chemical synthesis but also its potential in developing novel treatments for various diseases (Arikawa et al., 2012).

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

A study on similar compounds suggests that they have favorable pharmacokinetic properties . These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

It is known that similar compounds can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects would be the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVQTGCNAGNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390124 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

CAS RN |

876710-64-4 | |

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)